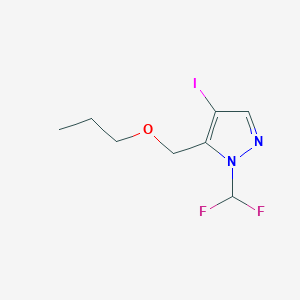![molecular formula C19H15Br2N5O3 B2530375 5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921888-74-6](/img/structure/B2530375.png)
5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide" is a heterocyclic molecule that appears to be a derivative of furan carboxamide with potential biological activity. The presence of bromine atoms suggests that it could be used in further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are commonly employed in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by a palladium-catalyzed cross-coupling reaction. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine,
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with a pyrazolopyrimidine core have been synthesized for their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) introduced a series of novel pyrazolopyrimidines derivatives evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammatory diseases (Rahmouni et al., 2016). Another research focused on synthesizing and characterizing compounds for enhanced enzymatic activity, demonstrating the versatility of pyrazolopyrimidine derivatives in biochemical applications (Abd et al., 2008).
Anticancer Properties
Several studies have identified pyrazolopyrimidine derivatives as promising anticancer agents. For example, the synthesis of new polyheterocyclic systems derived from pyrazolopyrimidine precursors showed potential antibacterial properties, indicating their utility in developing new cancer therapies (Abdel‐Latif et al., 2019). This is supported by another study that synthesized heterocyclic compounds with anti-avian influenza virus (H5N1) activity, highlighting the broad spectrum of biological activities these compounds can exhibit (Flefel et al., 2012).
Antimicrobial and Enzyme Inhibitory Activities
Pyrazolopyrimidine derivatives have also shown significant antimicrobial activities. For instance, a class of these compounds was found to have potent effects on increasing the reactivity of cellobiase, an enzyme relevant in various biochemical applications, indicating their potential as enzyme modulators (Ergun et al., 2014). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized for antiprotozoal activities showed strong DNA affinities, suggesting their use in targeting specific biological pathways (Ismail et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3/c20-13-3-1-12(2-4-13)10-25-11-23-17-14(19(25)28)9-24-26(17)8-7-22-18(27)15-5-6-16(21)29-15/h1-6,9,11H,7-8,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSUNUXIIJPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)
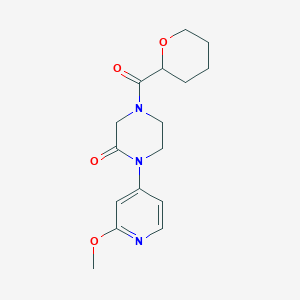
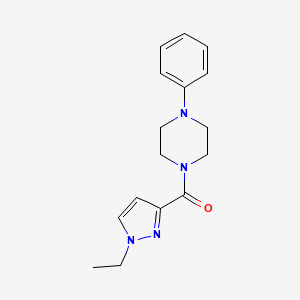
![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)


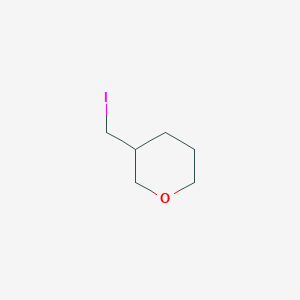
![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)
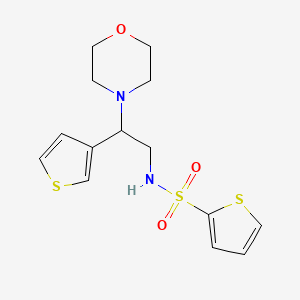
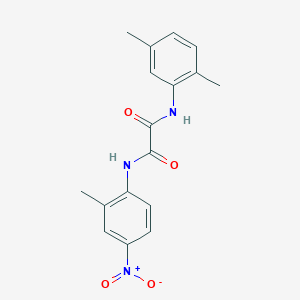
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
